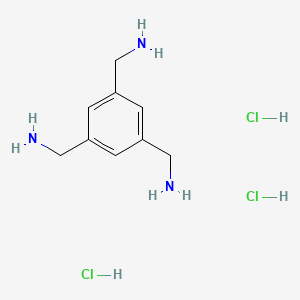

1,3,5-トリス(アミノメチル)ベンゼン トリハイドロクロリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,5-Tris(aminomethyl)benzene trihydrochloride is a useful research compound. Its molecular formula is C9H18Cl3N3 and its molecular weight is 274.61. The purity is usually 95%.

BenchChem offers high-quality 1,3,5-Tris(aminomethyl)benzene trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(aminomethyl)benzene trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

1,3,5-Tris(aminomethyl)benzene trihydrochloride serves as a key building block in organic synthesis due to its three aminomethyl groups that can participate in various chemical reactions. It is particularly useful in the formation of complex organic molecules and polymers.

Coordination Chemistry

The compound acts as a multidentate ligand capable of forming stable complexes with metal ions. This property is exploited in coordination chemistry to create metal-organic frameworks (MOFs) and catalysts for various reactions. The presence of multiple amino groups allows for strong coordination with transition metals, enhancing catalytic activity.

Biological Applications

In biochemistry, 1,3,5-Tris(aminomethyl)benzene trihydrochloride has been investigated for its potential role in enzyme inhibition and activation. Its ability to bind to specific proteins may influence enzyme activity and gene expression. This property makes it a candidate for drug development and therapeutic applications.

Material Science

The compound's structure allows it to be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups for specific applications. Its use in developing advanced materials with tailored properties is an area of ongoing research.

Case Study 1: Metal Complexation

In a study examining the coordination properties of 1,3,5-Tris(aminomethyl)benzene trihydrochloride with various metal ions (e.g., Cu²⁺ and Ni²⁺), researchers found that the resulting complexes exhibited enhanced catalytic activity in oxidation reactions compared to their uncoordinated counterparts. The stability of these complexes was attributed to the multidentate nature of the ligand.

Case Study 2: Enzyme Interaction

Research conducted on the interaction of 1,3,5-Tris(aminomethyl)benzene trihydrochloride with specific enzymes revealed that it could act as an inhibitor for certain proteases. The binding affinity was measured using fluorescence spectroscopy, indicating potential applications in developing enzyme inhibitors for therapeutic purposes.

準備方法

Synthetic Routes and Reaction Conditions

1,3,5-Tris(aminomethyl)benzene trihydrochloride can be synthesized through a multi-step process starting from benzene. The general synthetic route involves the following steps:

Nitration: Benzene is nitrated to form 1,3,5-trinitrobenzene.

Reduction: The nitro groups are reduced to amino groups, resulting in 1,3,5-triaminobenzene.

Formylation: The amino groups are then formylated to form 1,3,5-tris(formylamino)benzene.

Reduction: Finally, the formyl groups are reduced to aminomethyl groups, yielding 1,3,5-tris(aminomethyl)benzene.

Industrial Production Methods

Industrial production of 1,3,5-tris(aminomethyl)benzene trihydrochloride typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure the desired product is obtained efficiently .

化学反応の分析

Types of Reactions

1,3,5-Tris(aminomethyl)benzene trihydrochloride undergoes various chemical reactions, including:

Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted benzene derivatives.

作用機序

The mechanism of action of 1,3,5-tris(aminomethyl)benzene trihydrochloride involves its ability to form hydrogen bonds and interact with various molecular targets. The aminomethyl groups can participate in hydrogen bonding, which is crucial for its interactions with biological molecules such as proteins and nucleic acids. These interactions can influence the structure and function of the target molecules, leading to various biological effects .

類似化合物との比較

Similar Compounds

1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene trihydrochloride: Similar structure but with ethyl groups at the 2, 4, and 6 positions.

1,3,5-Tris(bromomethyl)benzene: Contains bromomethyl groups instead of aminomethyl groups.

1,3,5-Tris(chloromethyl)benzene: Contains chloromethyl groups instead of aminomethyl groups.

Uniqueness

1,3,5-Tris(aminomethyl)benzene trihydrochloride is unique due to its ability to form multiple hydrogen bonds, making it a versatile scaffold for the synthesis of complex molecules. Its trihydrochloride form enhances its solubility in water, which is advantageous for various applications in chemistry and biology .

生物活性

1,3,5-Tris(aminomethyl)benzene trihydrochloride (TAMB) is a polyamine compound known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, including medicinal chemistry and biochemistry.

- Chemical Formula : C9H18Cl3N3

- CAS Number : 69146-57-2

- Molecular Weight : 273.61 g/mol

TAMB exerts its biological effects primarily through interactions with various molecular targets in biological systems. The compound's amine groups allow it to engage in hydrogen bonding and electrostatic interactions with proteins and nucleic acids. Notably, TAMB has been shown to:

- Inhibit specific enzymes involved in cell signaling pathways.

- Modulate receptor activity, influencing cellular responses.

- Act as a chelating agent for metal ions, potentially affecting metal-dependent biological processes.

Biological Activities

-

Antimicrobial Activity

- TAMB has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that TAMB exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Case Study : A study found that TAMB effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

-

Anticancer Properties

- Research indicates that TAMB may induce apoptosis in cancer cells through the activation of caspase pathways. This property is particularly relevant for its potential use in cancer therapy.

- Case Study : In a recent experiment, TAMB was shown to reduce the viability of human cancer cell lines by promoting programmed cell death .

-

Neuroprotective Effects

- TAMB has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation within neuronal cells.

- Research Findings : Studies have indicated that TAMB can enhance neuronal survival rates under stress conditions by modulating inflammatory responses .

Table 1: Biological Activities of 1,3,5-Tris(aminomethyl)benzene Trihydrochloride

Applications in Research

TAMB is utilized in various research contexts:

- Medicinal Chemistry : As a scaffold for designing new drugs targeting bacterial infections and cancer.

- Biochemical Studies : To investigate enzyme inhibition mechanisms and cellular signaling pathways.

特性

IUPAC Name |

[3,5-bis(aminomethyl)phenyl]methanamine;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.3ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h1-3H,4-6,10-12H2;3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLBOWCVKXIACP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CN)CN)CN.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。